[Chloro(cyclohexylidene)methyl]benzene

Catalog No.
S14932269
CAS No.
90137-71-6
M.F
C13H15Cl
M. Wt
206.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Chloro(cyclohexylidene)methyl]benzene

CAS Number

90137-71-6

Product Name

[Chloro(cyclohexylidene)methyl]benzene

IUPAC Name

[chloro(cyclohexylidene)methyl]benzene

Molecular Formula

C13H15Cl

Molecular Weight

206.71 g/mol

InChI

InChI=1S/C13H15Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

MKJIRTVNLGASFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)Cl)CC1

[Chloro(cyclohexylidene)methyl]benzene is an organic compound characterized by the presence of a chloro substituent and a cyclohexylidene group attached to a benzene ring. Its molecular formula is C13H16ClC_{13}H_{16}Cl, and it features a unique structure that combines elements of both aliphatic and aromatic chemistry. The cyclohexylidene moiety introduces a degree of rigidity and steric hindrance, which can influence the compound's reactivity and interactions with biological systems.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The chlorine atom can act as a leaving group, allowing for substitution reactions with electrophiles, such as nitration or sulfonation.
  • Nucleophilic Substitution: The cyclohexylidene group can undergo nucleophilic attack, particularly under basic conditions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in organic synthesis.

Research indicates that compounds similar to [Chloro(cyclohexylidene)methyl]benzene exhibit various biological activities. For instance, cycloalkylidene derivatives have been studied for their potential as modulators of estrogen receptors, suggesting possible applications in hormone-related therapies . Additionally, the structural characteristics of this compound may impart antimicrobial properties, making it a candidate for further pharmacological investigation .

The synthesis of [Chloro(cyclohexylidene)methyl]benzene typically involves:

  • Formation of Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with an appropriate reagent to generate the cyclohexylidene moiety.
  • Chlorination: The introduction of the chlorine atom can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to prevent over-reaction.
  • Aromatic Substitution: Finally, the chlorinated product can be reacted with benzene derivatives under Friedel-Crafts conditions to yield [Chloro(cyclohexylidene)methyl]benzene.

The unique structure and properties of [Chloro(cyclohexylidene)methyl]benzene make it suitable for several applications:

  • Pharmaceuticals: Its potential as an estrogen receptor modulator positions it as a candidate for therapeutic agents targeting hormone-related diseases.
  • Materials Science: The compound may be explored for use in polymer chemistry due to its ability to participate in cross-linking reactions.
  • Organic Synthesis: As a versatile building block, it can serve in the synthesis of more complex organic molecules.

Interaction studies involving [Chloro(cyclohexylidene)methyl]benzene may focus on its binding affinities with biological macromolecules such as proteins or nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques like molecular docking and spectroscopic methods can be employed to elucidate these interactions.

Several compounds share structural similarities with [Chloro(cyclohexylidene)methyl]benzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
CyclohexylidenemethylbenzeneAromatic HydrocarbonLacks chlorine; may exhibit different reactivity
5-Chloro-N′-cyclohexylidene-3-methyl-1H-indoleIndole DerivativeExhibits distinct biological activities
4-(Cyclohexylidene)phenolPhenolic CompoundContains hydroxyl group; potential for hydrogen bonding
CyclopentylidenemethylbenzeneSimilar Aliphatic StructureSmaller ring size; different steric effects

Uniqueness: [Chloro(cyclohexylidene)methyl]benzene stands out due to its specific combination of a chloro substituent and a cyclohexylidene group, which influences its chemical reactivity and potential biological activity compared to other similar compounds.

XLogP3

4.5

Exact Mass

206.0862282 g/mol

Monoisotopic Mass

206.0862282 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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